4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione
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Overview
Description
4’-Chloro-5’-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2’-furan]-3,3’-dione is a complex organic compound with a unique structure It belongs to the class of spiro compounds, characterized by a spiro-connected cyclopenta[a]phenanthrene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5’-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2’-furan]-3,3’-dione involves multiple steps, including Friedel-Crafts acylation, reduction, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-5’-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2’-furan]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
4’-Chloro-5’-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2’-furan]-3,3’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Chloro-5’-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2’-furan]-3,3’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-connected cyclopenta[a]phenanthrene derivatives with different substituents. Examples include:
- 4’-Chloro-5’-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2’-furan]-3,3’-dione
- Ethyl 4-[(11RS)-8-Chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate
Uniqueness
The uniqueness of 4’-Chloro-5’-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2’-furan]-3,3’-dione lies in its specific substituents and spiro-connected ring system, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30ClFO4 |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
4'-chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione |
InChI |
InChI=1S/C25H30ClFO4/c1-5-18-20(26)21(30)25(31-18)13(2)10-17-16-7-6-14-11-15(28)8-9-22(14,3)24(16,27)19(29)12-23(17,25)4/h8-9,11,13,16-17,19,29H,5-7,10,12H2,1-4H3 |
InChI Key |
LXZPFTQONPQBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)Cl |
Origin of Product |
United States |
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